An In-depth Technical Guide to 3-Methoxy-2-methyl-6-nitropyridine: Synthesis, Properties, and Applications in Modern Chemistry
An In-depth Technical Guide to 3-Methoxy-2-methyl-6-nitropyridine: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Methoxy-2-methyl-6-nitropyridine, a substituted nitropyridine of interest in medicinal and materials science. This document is intended for an audience with a strong background in organic chemistry and drug development, offering in-depth analysis and actionable protocols.
Introduction: The Strategic Importance of Substituted Nitropyridines
Pyridines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1] The introduction of a nitro group to the pyridine ring dramatically alters its electronic properties, rendering it a versatile intermediate for a wide array of chemical transformations. The strong electron-withdrawing nature of the nitro group facilitates nucleophilic substitution reactions and activates the pyridine scaffold for further functionalization.[2][3] This enhanced reactivity makes nitropyridines, such as 3-Methoxy-2-methyl-6-nitropyridine, valuable building blocks in the synthesis of complex molecular architectures with potential therapeutic applications.[4]
Physicochemical Properties of Substituted Nitropyridines
While specific experimental data for 3-Methoxy-2-methyl-6-nitropyridine is not widely available in peer-reviewed literature, we can infer its properties based on closely related isomers and general principles of organic chemistry. It is crucial to distinguish the target compound from its isomers, such as 3-Methoxy-6-methyl-2-nitropyridine (CAS: 24015-98-3) and 3-Methoxy-2-nitropyridine (CAS: 20265-37-6) , as the positioning of substituents significantly impacts their chemical and physical characteristics.
Table 1: Physicochemical Properties of 3-Methoxy-2-methyl-6-nitropyridine and Related Isomers
| Property | 3-Methoxy-2-methyl-6-nitropyridine | 3-Methoxy-6-methyl-2-nitropyridine | 3-Methoxy-2-nitropyridine |
| Molecular Formula | C₇H₈N₂O₃ | C₇H₈N₂O₃ | C₆H₆N₂O₃ |
| Molecular Weight | 168.15 g/mol | 168.15 g/mol | 154.12 g/mol |
| CAS Number | Not readily available | 24015-98-3[5] | 20265-37-6[6] |
| Appearance | Expected to be a solid | - | Yellow solid[7] |
| Melting Point | 99-100.5 °C[8] | - | 73-76 °C[6] |
| Solubility | Sparingly soluble in water[7] | - | Sparingly soluble in water[7] |
Synthesis of 3-Methoxy-2-methyl-6-nitropyridine: A Detailed Experimental Protocol
A reliable method for the synthesis of 3-Methoxy-2-methyl-6-nitropyridine involves the direct nitration of 3-methoxy-2-methylpyridine. This electrophilic aromatic substitution is a cornerstone of pyridine chemistry.
Causality Behind the Experimental Choices
The choice of a strong nitrating agent, a mixture of concentrated sulfuric acid and fuming nitric acid, is essential to overcome the inherent electron deficiency of the pyridine ring, which typically makes electrophilic substitution challenging. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is initially cooled to control the exothermic nature of the reaction and then heated to drive the substitution to completion.
Step-by-Step Methodology
The following protocol is adapted from established procedures for the synthesis of nitropyridines.[8]
Experimental Workflow for the Synthesis of 3-Methoxy-2-methyl-6-nitropyridine
Caption: A flowchart illustrating the key steps in the synthesis of 3-Methoxy-2-methyl-6-nitropyridine.
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Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and an ice bath, carefully add 3 ml of concentrated sulfuric acid to 3 ml of fuming nitric acid. Maintain the temperature of the mixture in the ice bath.
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Addition of the Starting Material: Slowly add 0.5 g of 3-methoxy-2-methylpyridine to the cold nitrating mixture over a period of 5 minutes with continuous stirring.
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Reaction: After the addition is complete, allow the mixture to spontaneously warm to room temperature. Then, heat the reaction mixture at 55-60 °C for 6 hours.
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Work-up: Cool the reaction mixture and pour it into 35 ml of ice-water with stirring.
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Isolation: Continue stirring the aqueous mixture for 2 hours to ensure complete precipitation of the product. Collect the solid precipitate by filtration and dry it to obtain 3-methoxy-2-methyl-6-nitropyridine. The reported melting point of the product is 99-100.5 °C.[8]
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy groups. For the closely related isomer 3-Methoxy-6-methyl-2-nitropyridine , the aromatic protons H-4 and H-5 appear as doublets at 7.84 and 7.56 ppm, respectively, with a coupling constant of 8.54 Hz, indicative of ortho-coupling.[5] The downfield chemical shifts are a result of the deshielding effect of the electron-withdrawing nitro group at the 2-position.[5] For 3-Methoxy-2-methyl-6-nitropyridine, we would anticipate a similar pattern, with the exact chemical shifts influenced by the altered positions of the methyl and nitro groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the nitro group is expected to be significantly downfield due to the strong electron-withdrawing effect. The carbons of the methoxy and methyl groups will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group. For 3-Methoxy-6-methyl-2-nitropyridine , asymmetric and symmetric stretching vibrations of the NO₂ group are observed in the ranges of 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[5] These are characteristic frequencies for nitro-aromatic compounds. Other notable peaks would include C-H stretching vibrations for the aromatic and aliphatic groups, and C-O stretching for the methoxy group.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.15 g/mol ). The fragmentation pattern will be influenced by the presence of the nitro, methoxy, and methyl groups, with potential losses of NO₂, OCH₃, and CH₃ fragments.
Reactivity and Synthetic Utility
The reactivity of 3-Methoxy-2-methyl-6-nitropyridine is governed by the interplay of the electron-donating methoxy group, the weakly activating methyl group, and the strongly deactivating and electron-withdrawing nitro group.
Logical Relationship of Substituent Effects on Reactivity
Caption: The interplay of substituent effects on the reactivity of the 3-Methoxy-2-methyl-6-nitropyridine scaffold.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group at the 6-position activates the pyridine ring towards nucleophilic aromatic substitution (SₙAr). This makes the compound a valuable precursor for introducing a variety of nucleophiles at positions ortho and para to the nitro group.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation opens up a vast array of synthetic possibilities, as the resulting aminopyridine can be further functionalized through diazotization, acylation, and other reactions common to aromatic amines. This is a key strategy in the synthesis of many pharmaceutical compounds.[4]
Electrophilic Aromatic Substitution
While the pyridine ring is generally deactivated towards electrophilic substitution, the presence of the electron-donating methoxy group can direct incoming electrophiles to the ortho and para positions. However, the deactivating effect of the nitro group and the pyridine nitrogen will likely make such reactions challenging.
Applications in Drug Discovery and Medicinal Chemistry
Polysubstituted pyridines are a privileged scaffold in drug discovery.[5] While specific applications of 3-Methoxy-2-methyl-6-nitropyridine are not extensively documented, its structural motifs are present in various biologically active molecules. As an intermediate, it can be used to synthesize compounds with potential activities as kinase inhibitors, antimicrobial agents, and other therapeutic targets.[7] The ability to readily convert the nitro group into an amine is a particularly powerful tool for generating libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
3-Methoxy-2-methyl-6-nitropyridine is a valuable, albeit not widely studied, substituted nitropyridine with significant potential as a building block in organic synthesis. Its synthesis is achievable through established nitration protocols, and its reactivity is dictated by the unique interplay of its substituent groups. While specific data for this isomer is limited, its structural similarity to other well-characterized nitropyridines allows for a rational understanding of its chemical properties and potential applications. Further research into the synthesis and biological evaluation of derivatives of 3-Methoxy-2-methyl-6-nitropyridine is warranted to fully explore its utility in the development of novel pharmaceuticals and functional materials.
References
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